(2R)-1,2-bis(furan-2-yl)-2-hydroxyethanone
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Overview
Description
®-1,2-Bis(2-furyl)-2-hydroxyethanone is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features two furan rings attached to a central hydroxyethanone moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Bis(2-furyl)-2-hydroxyethanone can be achieved through several methods. One common approach involves the reaction of 2-furylcarbinol with an appropriate oxidizing agent to form the desired product. The reaction typically requires mild conditions and can be carried out at room temperature using solvents like dichloromethane .
Industrial Production Methods
Industrial production of ®-1,2-Bis(2-furyl)-2-hydroxyethanone often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or copper are employed to facilitate the reaction, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-1,2-Bis(2-furyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the hydroxyethanone moiety to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted furans, hydroxylated derivatives, and other functionalized compounds. These products have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
®-1,2-Bis(2-furyl)-2-hydroxyethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of ®-1,2-Bis(2-furyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)benzothiazole: This compound shares the furan ring structure and exhibits similar chemical reactivity.
Furadiazole: Another furan derivative with notable biological activity.
Uniqueness
®-1,2-Bis(2-furyl)-2-hydroxyethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual furan rings and hydroxyethanone moiety make it a versatile compound for various applications, setting it apart from other furan derivatives .
Properties
IUPAC Name |
(2R)-1,2-bis(furan-2-yl)-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRFWVFNKQQDK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@H](C(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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